molecular formula C11H22N2O2 B1290338 Tert-butyl 3,3-dimethylpiperazine-1-carboxylate CAS No. 259808-67-8

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate

Cat. No. B1290338
M. Wt: 214.3 g/mol
InChI Key: LBAIYWWWORXVEQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group attached to the piperazine ring indicates the presence of a tertiary butyl moiety, which is a branching alkyl substituent. This compound is of interest due to its potential applications in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of tert-butyl 3,3-dimethylpiperazine-1-carboxylate and its derivatives can be achieved through various synthetic routes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of coupling agents under basic conditions . Another example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, which is an intermediate in the synthesis of protein tyrosine kinase inhibitors and involves a series of steps starting from 4-methylpyridinium . These methods highlight the versatility of tert-butyl piperazine-1-carboxylate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperazine derivatives has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate crystallizes in the monoclinic crystal system and exhibits weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . These structural insights are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Tert-butyl piperazine-1-carboxylate derivatives participate in a variety of chemical reactions. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for preparing diverse piperidine derivatives . Additionally, the Mitsunobu reaction has been employed to transform tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates into their corresponding trans isomers . These reactions demonstrate the compound's utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are influenced by their molecular structure. The crystalline form, intermolecular interactions, and substituents on the piperazine ring affect properties such as solubility, melting point, and reactivity. For instance, the presence of tert-butyl groups can increase steric hindrance, affecting the compound's reactivity in chemical transformations . Additionally, the thermal, X-ray, and DFT analyses of related compounds provide insights into their stability and potential energy surfaces, which are important for predicting their behavior in various conditions .

Scientific Research Applications

Synthesis and Application in Piperidine Derivatives

  • Tert-butyl 4-oxopiperidine-1-carboxylate, closely related to tert-butyl 3,3-dimethylpiperazine-1-carboxylate, has been utilized in the synthesis of diverse piperidine derivatives. These derivatives are promising synthons for further chemical transformations, demonstrating the compound's versatility in synthetic organic chemistry (Moskalenko & Boev, 2014).

Use as a Chiral Auxiliary and Building Block

  • A study reported the synthesis of both enantiomers of a compound structurally similar to tert-butyl 3,3-dimethylpiperazine-1-carboxylate, highlighting its utility as a chiral auxiliary and building block in dipeptide synthesis. This demonstrates the compound's potential in stereochemical control, which is crucial in the synthesis of biologically active compounds (Studer, Hintermann & Seebach, 1995).

Stereoselective Synthesis of Fused Bicyclic Systems

  • The compound has been used in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles. This application underscores its role in creating complex molecular architectures with potential pharmaceutical applications (Moskalenko & Boev, 2014).

Redox Isomerism and Intramolecular Electron Transfer

  • In a study involving a structurally related compound, 1,4-dimethylpiperazine, the focus was on temperature-dependent redox isomerism and intramolecular electron transfer. This research indicates the potential of tert-butyl 3,3-dimethylpiperazine-1-carboxylate in studies related to electron transfer and redox chemistry (정옥상 et al., 1997).

Structural Characterization and Molecular Packing

  • X-ray studies of compounds structurally similar to tert-butyl 3,3-dimethylpiperazine-1-carboxylate have revealed distinct molecular configurations and packing, indicating the potential of the compound in crystallography and material sciences (Didierjean et al., 2004).

Safety And Hazards

The safety data sheet (SDS) for Tert-butyl 3,3-dimethylpiperazine-1-carboxylate indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

tert-butyl 3,3-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAIYWWWORXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627679
Record name tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-dimethylpiperazine-1-carboxylate

CAS RN

259808-67-8
Record name tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-3,3-dimethylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Nguyen, MG Dans, A Ngo, MR Gancheva… - European Journal of …, 2021 - Elsevier
The emerging resistance to combination therapies comprised of artemisinin derivatives has driven a need to identify new antimalarials with novel mechanisms of action. Central to the …
Number of citations: 10 www.sciencedirect.com
M Jiang, F Mohr, T van der Wel… - Discovery of … - scholarlypublications …
2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid CB1 and CB2 receptors and serves as a precursor for a pool of arachidonic acid (AA) which may form pro-…
NR DE, RA DE, IH DE, BB DE, PM DE, WA DE… - sumobrain.org
BACKGROUND The present invention covers [4-(phenylsulfonyl) piperazin-1-yl](1 H-1, 2, 3-triazol-4-yl)-methanone compounds of general formula (I) which inhibit the enzymatic activity …
Number of citations: 0 www.sumobrain.org

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